Lysylvaline

Catalog No.
S760070
CAS No.
20556-11-0
M.F
C11H23N3O3
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysylvaline

CAS Number

20556-11-0

Product Name

Lysylvaline

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid

Molecular Formula

C11H23N3O3

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

YQAIUOWPSUOINN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N

Synonyms

Lys-Val, lysyl-valine, lysylvaline

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Lysylvaline is a dipeptide composed of two amino acids: L-lysine and L-valine. Its chemical formula is C11_{11}H23_{23}N3_3O3_3, and it is classified as a metabolite with potential biological significance. This compound is formed through the peptide bond between the carboxyl group of valine and the amino group of lysine, making it a significant component in protein synthesis and metabolism. Lysylvaline is notable for its role in various biochemical processes and may exhibit unique properties due to the combination of the polar lysine and hydrophobic valine residues.

  • Protein Synthesis Studies

    Lysine and valine are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through diet. Scientists use radioactively labeled lysylvaline to trace protein synthesis pathways in cells. This helps researchers understand how proteins are built and metabolized. Source: Nutrient Management of Food Animals to Enhance and Protect the Environmental Quality of Animal Products:

  • Microbiome Research

    The gut microbiome plays a crucial role in human health. Studies have identified dipeptides, including lysylvaline, in the analysis of fecal matter. While the specific function of lysylvaline in the gut is not fully understood, its presence suggests a potential role in gut microbial activity. Further research is needed to explore this possibility. Source: The Human Microbiota in Health and Disease: An Ecological and Evolutionary Perspective:

  • Food Science Applications

    Understanding the digestibility and bioavailability of amino acids is crucial in food science. Researchers might utilize lysylvaline as a model dipeptide to study amino acid absorption and utilization in different food matrices. This knowledge can be applied to develop new food formulations or optimize existing ones for improved protein quality.

Typical of peptides:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond between lysine and valine can be hydrolyzed, yielding free lysine and valine.
  • Oxidation: Lysylvaline can be oxidized to form corresponding oxo derivatives, which may alter its biological activity.
  • Reduction: The compound can also be reduced, leading to changes in its structure and function.
  • Nucleophilic Substitution: Similar to other amino acids, lysylvaline can react with electrophiles in nucleophilic substitution reactions, often involving its amino or carboxyl groups .

Lysylvaline's biological activity is primarily linked to its role as a metabolite. It may influence various physiological processes, including:

  • Protein Synthesis: As a dipeptide, lysylvaline can serve as a building block for protein synthesis, contributing to muscle repair and growth.
  • Cell Signaling: Dipeptides like lysylvaline may play roles in cellular signaling pathways that regulate metabolism and cell function.
  • Antioxidant Activity: Some studies suggest that dipeptides can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Lysylvaline can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support. The protection groups are removed at specific stages to facilitate coupling reactions.
  • Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solution where they react to form the peptide bond. This method allows for greater flexibility in reaction conditions.
  • Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of lysylvaline from free amino acids under mild conditions, which may enhance yield and purity.

Lysylvaline has several applications across different fields:

  • Nutritional Supplements: It is used in dietary supplements aimed at enhancing muscle recovery and growth due to its role in protein synthesis.
  • Pharmaceuticals: Research into its potential therapeutic effects may lead to applications in treating metabolic disorders or enhancing immune response.
  • Cosmetics: Due to its moisturizing properties, lysylvaline may be included in skincare formulations.

Studies on lysylvaline's interactions with other compounds reveal insights into its functionality:

  • Protein Interactions: Research indicates that lysylvaline can influence the structure and stability of proteins, potentially affecting their biological activity.
  • Receptor Binding: Investigations into how lysylvaline interacts with specific receptors may provide information on its role in signaling pathways.

Lysylvaline shares structural similarities with several other dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
L-AlanylleucineC11_{11}H22_{22}N2_2O2_2Hydrophobic properties due to leucine
L-LysylserineC11_{11}H24_{24}N3_3O3_3Polar characteristics from serine
L-ValylglycineC10_{10}H19_{19}N3_3O2_2Smaller size; affects solubility
L-LysylphenylalanineC15_{15}H22_{22}N4_4O2_2Aromatic side chain influences binding

Uniqueness of Lysylvaline

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

245.17394160 g/mol

Monoisotopic Mass

245.17394160 g/mol

Heavy Atom Count

17

UNII

ZB4A1U383X

Sequence

KV

Wikipedia

Lysylvaline

Dates

Modify: 2023-08-15

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